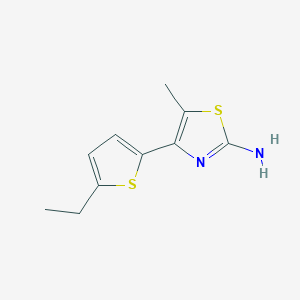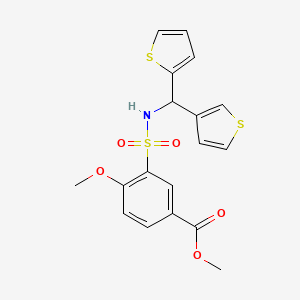
N1-(2-methoxyethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains functional groups such as methoxyethyl and phenylsulfonyl, which are common in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods like catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods are commonly used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For instance, the density functional theory (DFT) method is used to obtain the optimized structure .Aplicaciones Científicas De Investigación
Antibacterial Activity
The benzenesulfonyl moiety present in the compound has been evaluated for its antibacterial activity. Studies have shown that derivatives of benzenesulfonyl, such as N-benzenesulfonyl derivatives of heterocycles , exhibit bactericidal activity against strains like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The compound’s ability to generate reactive oxygen species (ROS) contributes to its lethality against bacteria, making it a promising structure for developing new classes of antimicrobials.
Synthesis of Carbazoles
Carbazoles are important subunits in many naturally occurring alkaloids with significant biological activity. The synthesis of 3-aminocarbazoles from N-sulfonyl-1,2,3-triazoles and 2-alkenylindole has been documented . The compound , with its sulfonyl and oxazinan-2-yl moieties, could potentially be used in the synthesis of carbazole derivatives, which are valuable in medicinal chemistry due to their antimalarial, antiviral, and antitumor activities.
Hybrid Antimicrobial Agents
The compound’s structure allows for the possibility of creating hybrid antimicrobial agents. By combining the effects of multiple antibacterial agents within a single molecule, such as thiazole and sulfonamide groups, enhanced antibacterial therapeutic strategies can be developed . This approach can lead to the creation of new drugs with novel mechanisms of action against drug-resistant bacteria.
Antimicrobial Docking Studies
Docking studies are crucial for understanding how molecules interact with biological targets. The compound’s structure makes it suitable for docking studies to evaluate its antimicrobial activity. Such studies can help identify key functional proteins in bacterial cell division, which are potential targets for novel antibacterial agents .
Crystal Structure Analysis
Understanding the crystal structure of compounds is essential for drug design and material science. The related compound 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate has been analyzed to determine bond lengths and angles, which are crucial for predicting the behavior of the compound in various applications . The compound could similarly be analyzed to aid in the design of new drugs or materials.
Proteomics Research
Compounds with similar structures have been used in proteomics research. For example, N1-(2-Methoxyethyl)-N3-methyl-1,3-propanediamine is a biochemical used in proteomics research to study protein interactions and functions . The compound could potentially be used in similar research applications to understand protein dynamics and interactions.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S/c1-24-11-8-17-15(20)16(21)18-12-14-19(9-5-10-25-14)26(22,23)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUABEMFMGYSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

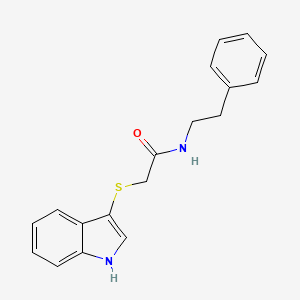
![1-Cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2863931.png)
![1,6,7-trimethyl-3-(2-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863934.png)

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2863937.png)
![2-{[2-(4-Fluorophenyl)hydrazino]carbonyl}benzenecarboxylic acid](/img/structure/B2863938.png)
![7-chloro-N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2863940.png)
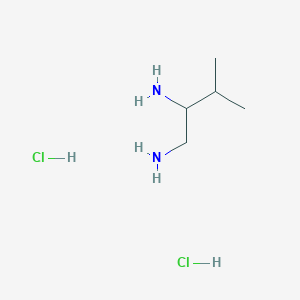
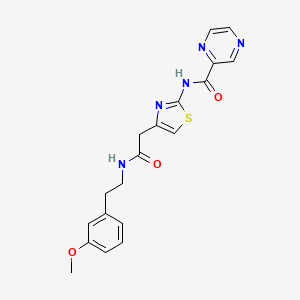
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate](/img/structure/B2863944.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide](/img/structure/B2863945.png)
![N-(2-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2863947.png)
